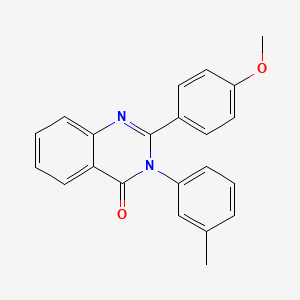![molecular formula C25H23N3O2S B10874108 7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10874108.png)
7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex heterocyclic compound that incorporates a benzodiazepine core with additional functional groups, including a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic or basic conditions.
Introduction of the Thiophene Moiety: This step may involve the use of thiophene-2-carbonyl chloride in the presence of a base to form the desired thiophene-substituted product.
Functional Group Modifications: Additional steps may be required to introduce the dimethyl and phenyl groups, often through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxides, while reduction of the carbonyl groups may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its multi-functional structure allows for the targeting of various biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene moiety.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an anxiolytic, it may interact with GABA receptors in the brain, enhancing the inhibitory effects of GABA and producing a calming effect. The thiophene moiety may interact with different molecular targets, such as enzymes or receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodiazepines: Compounds such as diazepam or lorazepam share the benzodiazepine core but lack the thiophene moiety.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene sulfoxides share the thiophene moiety but lack the benzodiazepine core.
Uniqueness
The uniqueness of 7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one lies in its combination of a benzodiazepine core with a thiophene moiety
Eigenschaften
Molekularformel |
C25H23N3O2S |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
9,9-dimethyl-6-phenyl-5-(thiophene-2-carbonyl)-6,8,10,11-tetrahydropyrido[3,2-b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H23N3O2S/c1-25(2)14-18-21(19(29)15-25)22(16-8-4-3-5-9-16)28(24(30)20-11-7-13-31-20)23-17(27-18)10-6-12-26-23/h3-13,22,27H,14-15H2,1-2H3 |
InChI-Schlüssel |
CJXHSLSYBRACAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(N(C3=C(N2)C=CC=N3)C(=O)C4=CC=CS4)C5=CC=CC=C5)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10874031.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide](/img/structure/B10874039.png)
![2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)

![3-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-amine](/img/structure/B10874062.png)


![2-chloro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10874073.png)
![4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874074.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B10874091.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874096.png)
![2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874103.png)
![5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10874106.png)
